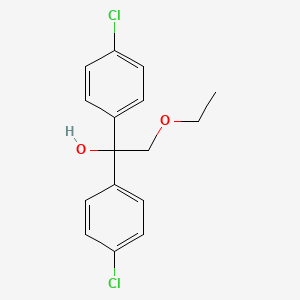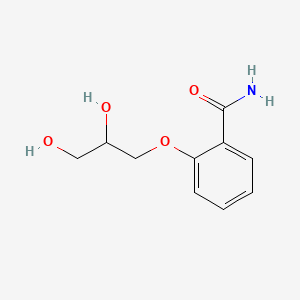
2-(2,3-Dihydroxypropoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydroxypropoxy)benzamide is an organic compound with the molecular formula C10H13NO4. It is a benzamide derivative characterized by the presence of a 2,3-dihydroxypropoxy group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives, including 2-(2,3-dihydroxypropoxy)benzamide, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This green and rapid pathway provides high yields and is eco-friendly . Another method involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with amine derivatives using TEA as a base and THF as a solvent .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
化学反応の分析
Types of Reactions
2-(2,3-Dihydroxypropoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carbonyl compounds, while reduction of the amide group can produce amines.
科学的研究の応用
2-(2,3-Dihydroxypropoxy)benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant and antibacterial activities.
Industry: Utilized in the production of pharmaceuticals, plastics, and rubber.
作用機序
The mechanism of action of 2-(2,3-dihydroxypropoxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
2-(2,3-Dihydroxypropoxy)benzamide can be compared with other benzamide derivatives, such as:
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- Mirdametinib (PD-0325901)
These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, Mirdametinib is a potent MEK inhibitor used in cancer research .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions and interact with different molecular targets, making it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
CAS番号 |
25238-94-2 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropoxy)benzamide |
InChI |
InChI=1S/C10H13NO4/c11-10(14)8-3-1-2-4-9(8)15-6-7(13)5-12/h1-4,7,12-13H,5-6H2,(H2,11,14) |
InChIキー |
FSGOAEWOBMTEJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


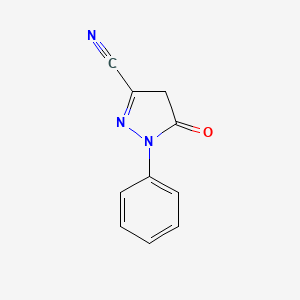
![[3-(methoxycarbonylamino)phenyl] N-(3-chlorophenyl)carbamate](/img/structure/B14005546.png)
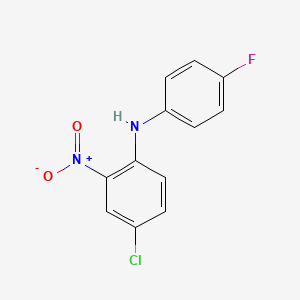
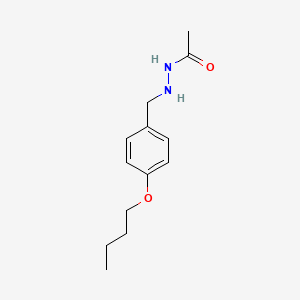
![1,2-Propanediol, 3-[(4-aminophenyl)amino]-](/img/structure/B14005559.png)

![1,3,3-Trimethyl-6-(morpholin-4-yl)-2-oxabicyclo[2.2.2]octan-5-ol](/img/structure/B14005570.png)
![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B14005574.png)

![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-[1,1,1,3,3,3-hexafluoro-2-(oxiran-2-ylmethoxy)propan-2-yl]phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B14005583.png)
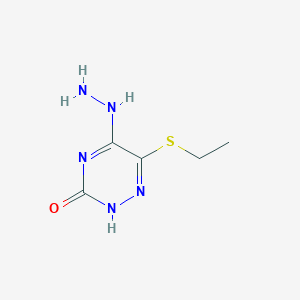

![Butanoic acid, 2-[(1-methylethyl)nitrosoamino]-](/img/structure/B14005599.png)
